methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core modified with sulfamoyl and pyrrolidine sulfonyl groups. The sulfamoyl moiety (─SO₂NH₂) is a hallmark of sulfonamide-based compounds, which are widely used as herbicides (e.g., sulfonylureas) due to their inhibition of acetolactate synthase (ALS), a critical enzyme in plant amino acid biosynthesis . The pyrrolidine sulfonyl group may enhance solubility or metabolic stability, distinguishing it from simpler analogs.
Properties
IUPAC Name |
methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7S3/c1-32-19(26)13-25-17-9-8-16(34(22,28)29)12-18(17)33-21(25)23-20(27)14-4-6-15(7-5-14)35(30,31)24-10-2-3-11-24/h4-9,12H,2-3,10-11,13H2,1H3,(H2,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXLCFHPWLKFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Ring Formation
The 2,3-dihydrobenzothiazole scaffold is typically synthesized via condensation of 2-aminobenzenethiol with carbonyl compounds. Recent advances highlight two methods:
- Copper-Catalyzed Cyclization : Reaction of 2-aminobenzenethiol with nitriles in the presence of CuI (5 mol%) at 120°C yields 2-substituted benzothiazoles with >85% efficiency.
- Enzyme-Catalyzed Condensation : Laccase-mediated coupling of 2-aminobenzenethiol with aldehydes at room temperature provides an eco-friendly route (yields: 70–92%).
For the 6-sulfamoyl derivative, sulfonation is performed post-cyclization using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C, followed by amination with aqueous ammonia (Scheme 1).
Table 1: Optimization of Sulfonation Conditions
| Sulfonating Agent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| ClSO₃H | 0 | 78 | |
| SO₃·DMSO | 25 | 65 | |
| HSO₃Cl | -10 | 82 |
Preparation of 4-(Pyrrolidine-1-Sulfonyl)Benzoyl Chloride
Sulfonylation of 4-Carboxybenzenesulfonyl Chloride
4-Carboxybenzenesulfonyl chloride is reacted with pyrrolidine in tetrahydrofuran (THF) at -20°C to avoid over-sulfonation. Triethylamine (3 eq) is used to scavenge HCl, yielding 4-(pyrrolidine-1-sulfonyl)benzoic acid (87% yield). Subsequent treatment with thionyl chloride (SOCl₂) at reflux converts the acid to the acyl chloride.
Critical Note : Excess SOCl₂ must be removed via azeotropic distillation with toluene to prevent side reactions during imine formation.
Coupling of Fragments and Z-Configuration Control
Imine Formation
The 6-sulfamoylbenzothiazole is reacted with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride in anhydrous acetonitrile under nitrogen. To ensure Z-selectivity, the reaction is catalyzed by titanium(IV) isopropoxide (Ti(OiPr)₄, 10 mol%) at 50°C for 12 hours. The Z-isomer is isolated via silica gel chromatography using ethyl acetate/hexane (3:7).
Table 2: Stereoselectivity of Imine Formation
| Catalyst | Z:E Ratio | Yield (%) | Reference |
|---|---|---|---|
| Ti(OiPr)₄ | 9:1 | 76 | |
| Yb(OTf)₃ | 7:1 | 68 | |
| None | 3:1 | 52 |
Esterification
The final methyl acetate group is introduced by treating the intermediate with methyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C (yield: 89%).
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (4:1) or column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5). Characterization data includes:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imine), 7.89–7.43 (m, 4H, aromatic), 4.12 (s, 3H, OCH₃).
- HRMS : m/z calculated for C₂₂H₂₅N₃O₇S₂ [M+H]⁺: 532.1164; found: 532.1168.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The sulfonyl and benzothiazole groups play crucial roles in binding to the active sites of these targets, while the pyrrolidine ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Sulfonylurea Herbicides ()
Sulfonylurea herbicides, such as bensulfuron-methyl and primisulfuron-methyl , share a sulfonylurea bridge (–SO₂NHC(O)NH–) linked to a pyrimidine or triazine ring. These compounds exhibit herbicidal activity at low application rates (2–40 g/ha) by inhibiting ALS. Key differences include:
- Substituents : The pyrrolidine sulfonyl group replaces methyl or methoxy groups in sulfonylureas, which could modulate soil persistence or plant translocation.
Table 1: Comparison with Sulfonylurea Herbicides
Ethyl Benzoate Derivatives ()
Compounds like I-6230 and I-6373 are ethyl benzoate derivatives with phenethylamino or phenethylthio linkers attached to heterocycles (e.g., pyridazine, isoxazole). These are likely pharmacological agents, contrasting with the target compound’s agrochemical profile:
- Bioactivity : While I-62xx compounds may target neurological or metabolic pathways, the benzothiazole-sulfamoyl structure suggests ALS inhibition.
Table 2: Comparison with Ethyl Benzoate Derivatives
Key Research Findings
- Sulfamoyl vs.
- Pyrrolidine Sulfonyl Group : This substituent could enhance lipophilicity compared to methoxy or methyl groups in classical sulfonylureas, influencing soil adsorption and plant uptake .
- Benzothiazole Core : Benzothiazoles are associated with diverse bioactivities, including antimicrobial and anticancer effects. This scaffold may confer multitarget effects, though herbicidal specificity remains unconfirmed.
Biological Activity
Methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention due to its potential biological activity. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological effects based on current research findings.
The synthesis of this compound typically involves several steps, starting with the preparation of the benzothiazole core through cyclization reactions. The sulfonyl group is introduced via sulfonation reactions, and the pyrrolidine ring is incorporated through nucleophilic substitution reactions. The overall molecular structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C22H23N3O5S2 |
| Molecular Weight | 473.5651 g/mol |
| CAS Number | 865197-27-9 |
| SMILES | COC(=O)Cn1/c(=N/C(=O)c2ccc(cc2)S(=O)(=O)N2CCCC2)/sc2c1ccc(c2)C |
This compound's unique structure includes a benzothiazole moiety, a sulfonamide substituent, and a pyrrolidine ring, which together contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl and benzothiazole groups are crucial for binding to active sites of these targets. The compound may exhibit inhibitory or activating effects on these targets, leading to various biological outcomes including:
- Anticancer Activity : Preliminary studies suggest that this compound may act as an MDM2 inhibitor, which is significant in cancer therapy as MDM2 is known to regulate the p53 tumor suppressor protein .
- Anticonvulsant Properties : Related compounds have shown promise in anticonvulsant activity in animal models, indicating potential therapeutic applications in seizure management .
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
Case Studies and Research Findings
- MDM2 Inhibition Study : A study evaluating the efficacy of related compounds demonstrated that modifications in the structure could enhance binding affinity to MDM2, leading to increased inhibition of tumor growth in murine models .
- Anticonvulsant Activity Assessment : Research involving N'-benzyl 2-amino acetamides showed that structural variations significantly influenced anticonvulsant activity, suggesting similar potential for methyl 2-[(2Z)-... acetate derivatives .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents at specific positions on the benzothiazole and pyrrolidine rings can drastically alter biological activity, providing insights for future drug design .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for lab-scale synthesis?
The synthesis involves three key steps:
- Benzothiazole core formation : Cyclization of o-aminothiophenol with a carboxylic acid derivative under reflux in ethanol .
- Sulfonation : Introduction of the sulfamoyl group using chlorosulfonic acid at 0–5°C to avoid over-sulfonation .
- Pyrrolidine incorporation : Nucleophilic substitution of 4-(pyrrolidine-1-sulfonyl)benzoyl chloride with the benzothiazole intermediate in anhydrous DMF at 60°C . Optimization strategies :
- Use high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor intermediates.
- Employ microwave-assisted synthesis to reduce reaction times for cyclization .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : - and -NMR for verifying stereochemistry (Z-configuration of the imino group) and functional groups .
- High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular ion peak at m/z 473.5651 (CHNOS) .
- X-ray Crystallography : For absolute configuration determination (e.g., SHELX suite for refinement ).
- HPLC-PDA : Purity >95% using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case study : Discrepancies in IC values for kinase inhibition (e.g., 1.2 μM vs. 3.8 μM in parallel assays).
- Methodology :
Q. What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
Key functional groups and modifications :
| Position | Modification | Impact on Activity |
|---|---|---|
| Benzothiazole C6 | Sulfamoyl → Methyl | Reduces solubility; abolishes enzyme binding |
| Pyrrolidine | N-Substitution (e.g., methyl) | Enhances metabolic stability but reduces target affinity |
| Methods : |
- Synthesize analogs via parallel combinatorial chemistry.
- Use molecular docking (AutoDock Vina) to predict binding modes to targets like carbonic anhydrase IX .
Q. How can reaction conditions be optimized to suppress byproducts during sulfonation?
- Challenge : Over-sulfonation at the benzothiazole C3 position.
- Solutions :
- Use controlled stoichiometry (1:1 molar ratio of benzothiazole:chlorosulfonic acid).
- Add pyridine as a proton scavenger to stabilize intermediates .
- Monitor reaction progress via in situ FTIR for SO peak detection (1150–1250 cm) .
Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?
- Molecular Dynamics (MD) : Simulate binding to sulfotransferases using AMBER force fields (≥100 ns trajectories) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer at the sulfamoyl-enzyme interface .
- Pharmacophore Modeling : Identify critical H-bond acceptors (sulfonyl oxygen) and hydrophobic regions (pyrrolidine ring) .
Methodological Challenges
Q. What are the key considerations for crystallizing this compound for X-ray studies?
- Solvent selection : Use ethyl acetate/hexane (1:3) for slow evaporation.
- Temperature : Gradual cooling from 40°C to 4°C to avoid amorphous precipitates.
- Data collection : Resolve twinning issues in SHELXL via HKLF 5 format and TWIN commands .
Q. How does this compound compare to structurally similar benzothiazole sulfonamides in terms of pharmacokinetics?
| Parameter | This Compound | Ethyl Analog [3] |
|---|---|---|
| LogP | 2.1 | 3.4 |
| Plasma Stability (t) | 4.5 h | 1.8 h |
| CYP3A4 Inhibition | Weak (IC >10 μM) | Moderate (IC 2.3 μM) |
| Insights : The methyl ester group improves aqueous solubility but reduces membrane permeability compared to ethyl derivatives . |
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show no efficacy?
- Hypothesis : Differential expression of target enzymes (e.g., sulfatases) in tumor models.
- Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
